2-甲基喹啉-5-醇

描述

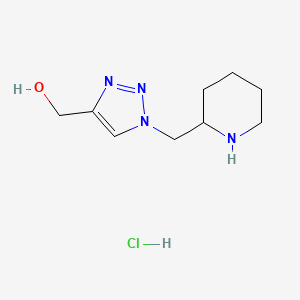

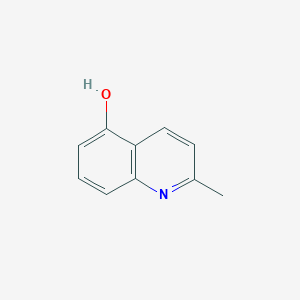

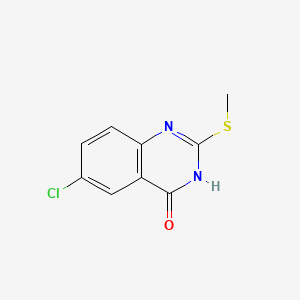

2-Methylquinolin-5-ol belongs to a family of heterocyclic compounds known as quinolines. It has a molecular weight of 159.19 g/mol .

Synthesis Analysis

Quinoline derivatives are synthesized using various methods. The Skraup-Doebner-Von Miller synthesis is a common approach . A modified version of this method has been used for the regioselective deuteration of 2-methylquinolin-8-ol .

Molecular Structure Analysis

The molecular formula of 2-Methylquinolin-5-ol is C10H9NO . The InChI code is 1S/C10H9NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h2-6,12H,1H3 .

Chemical Reactions Analysis

Quinoline and its derivatives, including 2-Methylquinolin-5-ol, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Physical and Chemical Properties Analysis

2-Methylquinolin-5-ol is a colorless oil . Commercial samples can appear colored . It has a molecular weight of 159.18 g/mol.

科学研究应用

药物发现和药物合成

喹啉化合物,包括“2-甲基喹啉-5-醇”,由于其多样的治疗特性,在药物发现中起着至关重要的作用。 它们作为各种药物合成的先导结构,特别是像氯喹和甲氟喹这样的抗疟疾药物 .

抗菌和抗肿瘤应用

喹啉核心与多种生物活性有关,包括抗菌和抗肿瘤作用。 这表明“2-甲基喹啉-5-醇”可能在这些领域中得到探索 .

生物活性

喹啉衍生物表现出多种生物活性,例如抗疟疾、抗癌、抗菌和抗病毒作用。 “2-甲基喹啉-5-醇”作为一种喹啉衍生物,可能具有类似的活性,可用于相关研究 .

镇痛和抗炎特性

一些喹啉衍生物以其镇痛和抗炎特性而闻名,这可能使“2-甲基喹啉-5-醇”成为研究止痛和控制炎症的候选药物 .

心血管研究

喹啉已因其对心血管系统的影响而被研究,表明“2-甲基喹啉-5-醇”在该领域具有潜在的研究应用 .

中枢神经系统 (CNS) 影响

研究人员还对喹啉化合物对中枢神经系统的影响进行了研究,表明“2-甲基喹啉-5-醇”可能在神经学研究中具有应用 .

降血糖活性

一些喹啉衍生物的降血糖活性表明“2-甲基喹啉-5-醇”在糖尿病管理和相关代谢研究中可能具有研究用途 .

其他活性

喹啉化合物还与其他各种活性有关,例如驱虫、抗真菌和多种生物学效应,这可以将“2-甲基喹啉-5-醇”的研究应用扩展到更广泛的科学探究范围 .

安全和危害

未来方向

Quinoline and its derivatives, including 2-Methylquinolin-5-ol, have various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the future directions of 2-Methylquinolin-5-ol could involve further exploration of its potential applications in medicinal research and drug discovery processes .

作用机制

Target of Action

2-Methylquinolin-5-ol is a derivative of quinoline, a heterocyclic compound that has been found to have substantial biological activities . .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

It is noted that all the compounds in a study involving quinoline derivatives are predicted to satisfy the adme profile .

Result of Action

One of the compounds in a study involving quinoline derivatives, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (ic50) 294 μM .

Action Environment

The synthesis of quinoline derivatives, including 2-methylquinolin-5-ol, involves various techniques and protocols, which may be influenced by environmental factors .

生化分析

Biochemical Properties

2-Methylquinolin-5-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 2-Methylquinolin-5-ol and these enzymes often involves the formation of a complex that can either inhibit or enhance the enzyme’s activity, depending on the specific context of the reaction . Additionally, 2-Methylquinolin-5-ol has been shown to bind to certain proteins, altering their conformation and, consequently, their function .

Cellular Effects

The effects of 2-Methylquinolin-5-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Methylquinolin-5-ol has been found to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, it can affect gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes . In terms of cellular metabolism, 2-Methylquinolin-5-ol has been observed to alter metabolic fluxes, impacting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, 2-Methylquinolin-5-ol exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules. For example, it can bind to the active site of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 2-Methylquinolin-5-ol can interact with DNA, influencing gene expression by either promoting or hindering the binding of transcription factors . These interactions can result in significant changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

The effects of 2-Methylquinolin-5-ol in laboratory settings can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 2-Methylquinolin-5-ol has been associated with changes in cellular function, including alterations in cell viability and proliferation rates

Dosage Effects in Animal Models

The effects of 2-Methylquinolin-5-ol vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even exhibit beneficial properties such as anti-inflammatory or antioxidant activities . At higher doses, 2-Methylquinolin-5-ol can become toxic, leading to adverse effects such as liver damage or neurotoxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic contexts.

Metabolic Pathways

2-Methylquinolin-5-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body . This compound can also influence metabolic fluxes by altering the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of 2-Methylquinolin-5-ol within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters such as ABC transporters, which facilitate its movement across cellular membranes . Additionally, 2-Methylquinolin-5-ol can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 2-Methylquinolin-5-ol is an important factor in its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles . The subcellular distribution of 2-Methylquinolin-5-ol can significantly influence its biochemical interactions and overall cellular effects.

属性

IUPAC Name |

2-methylquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDOECQNQZPWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458640 | |

| Record name | 2-Methylquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-72-7 | |

| Record name | 2-Methyl-5-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-methylquinolin-5-ol in the synthesis of the antimicrobial agents described in the paper?

A1: 2-Methylquinolin-5-ol serves as a starting material in the multi-step synthesis of a series of 2-[(substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazole derivatives. These derivatives were designed to incorporate four known moieties, including 2-methylquinolin-5-ol, with the goal of creating compounds with potent antimicrobial activity. The 2-methylquinolin-5-ol moiety is incorporated into the final structure of these derivatives and is thought to contribute to their overall antimicrobial properties. []

Q2: Is there information available about the specific structural characteristics of 2-methylquinolin-5-ol analyzed in the paper?

A2: While the paper utilizes 2-methylquinolin-5-ol as a starting material, it primarily focuses on the synthesis and characterization of the final 1,3,4-thiadiazole derivatives. The paper does not delve into the specific spectroscopic data or structural analysis of 2-methylquinolin-5-ol itself. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

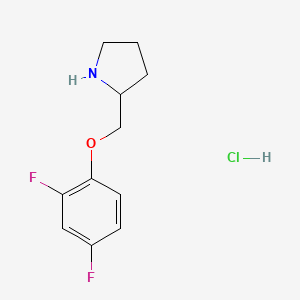

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride](/img/structure/B1530840.png)

![4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1530847.png)